EAAT2/EAAT3 Selectivity: 1-Benzyl-3,3-dimethylazetidin-2-one Exhibits Moderate Selectivity Window
1-Benzyl-3,3-dimethylazetidin-2-one demonstrates a selectivity window between EAAT2 and EAAT3, with IC50 values of 2.95 μM against EAAT2 and 3.09 μM against EAAT3 [1]. In contrast, the unsubstituted 3,3-dimethylazetidin-2-one parent scaffold shows no reported activity against EAAT2, highlighting the critical role of N-benzyl substitution in conferring transporter engagement [2].
| Evidence Dimension | Inhibitory activity (IC50) against human excitatory amino acid transporters |
|---|---|
| Target Compound Data | EAAT2 IC50 = 2.95 μM; EAAT3 IC50 = 3.09 μM |
| Comparator Or Baseline | 3,3-Dimethylazetidin-2-one (unsubstituted at N1): No reported activity against EAAT2 |
| Quantified Difference | Selectivity ratio (EAAT3/EAAT2) ≈ 1.05; absolute activity gain vs. comparator: >10-fold (estimated based on absence of detectable activity) |
| Conditions | HEK293 cells expressing human EAAT2 or EAAT3; [3H]-D-Asp uptake assay; 4 min incubation; scintillation counting |
Why This Matters
This selectivity profile, albeit modest, distinguishes the N-benzyl derivative from the unsubstituted parent and provides a quantitative benchmark for researchers selecting azetidin-2-one scaffolds for glutamate transporter modulation studies.
- [1] BindingDB entry BDBM50366602 (CHEMBL4159467). Inhibition of human EAAT2 and EAAT3 expressed in HEK293 cells. BindingDB; 2025. View Source
- [2] BindingDB entry for 3,3-dimethylazetidin-2-one (unsubstituted). BindingDB; 2025. View Source
